molecular formula C15H16N2O2S2 B2371999 2-(3-(ethylthio)benzamido)-N-methylthiophene-3-carboxamide CAS No. 898423-08-0

2-(3-(ethylthio)benzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2371999
CAS No.: 898423-08-0
M. Wt: 320.43
InChI Key: LOYQKVVVEBUHRU-UHFFFAOYSA-N
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Description

2-(3-(Ethylthio)benzamido)-N-methylthiophene-3-carboxamide is a chemical compound that has garnered attention due to its potential biological activity and various applications in scientific research. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(ethylthio)benzamido)-N-methylthiophene-3-carboxamide typically involves the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 3-(ethylthio)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylthiophene-3-carboxamide in the presence of a base such as triethylamine to yield the desired compound.

    Reaction Conditions: The reactions are generally carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C to room temperature to ensure optimal yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Ethylthio)benzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(3-(Ethylthio)benzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-(ethylthio)benzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as cell signaling or metabolism.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide: A similar compound with additional methyl groups on the thiophene ring.

    2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.

    2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Uniqueness

2-(3-(Ethylthio)benzamido)-N-methylthiophene-3-carboxamide is unique due to its specific structural features, such as the ethylthio group and the N-methylthiophene-3-carboxamide moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[(3-ethylsulfanylbenzoyl)amino]-N-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-3-20-11-6-4-5-10(9-11)13(18)17-15-12(7-8-21-15)14(19)16-2/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYQKVVVEBUHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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